molecular formula C15H16N6O2 B2390626 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-28-0

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

货号: B2390626
CAS 编号: 1797270-28-0
分子量: 312.333
InChI 键: CXWMETXWSFWUMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetically designed small molecule that incorporates multiple privileged structures in medicinal chemistry, suggesting broad potential in early-stage drug discovery research. The compound's structure features a nicotinonitrile scaffold linked via a piperidine ether bridge to a 1,2,3-triazole carboxamide. The nicotinonitrile moiety is a key heterocycle found in compounds investigated for kinase inhibition . Meanwhile, the 1,2,3-triazole ring is a versatile pharmacophore commonly employed in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, often utilized in the synthesis of compounds with diverse biological activities . The piperidine spacer contributes to orienting these pharmacophores in three-dimensional space. This specific molecular architecture makes 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile a valuable chemical probe for researchers exploring new chemical entities, particularly in the development of targeted therapies. Its potential research applications include serving as a core building block in multicomponent reactions (MCRs) for generating diverse chemical libraries , or as a lead structure for optimizing activity against specific enzymatic targets in oncology and central nervous system diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-20-10-13(18-19-20)15(22)21-7-4-12(5-8-21)23-14-11(9-16)3-2-6-17-14/h2-3,6,10,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMETXWSFWUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the triazole ring via “click” chemistry, which involves the reaction of an azide with an alkyne . The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole-piperidine intermediate with nicotinonitrile under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反应分析

Types of Reactions

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

作用机制

The mechanism of action of 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and nicotinonitrile moieties can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Reported Activity Reference
2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile Nicotinonitrile 1-methyl-triazole-carbonyl-piperidin-4-yloxy Not explicitly reported (inferred kinase/cytotoxic potential)
4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile Nicotinonitrile Pyrazole, 4-fluorophenyl, naphthalene Cytotoxic effects (specific cell lines not detailed)
Zongertinib (N-[1-(8-{3-methyl-4-[(1-methyl-1H-1,3-benzimidazol-5-yl)oxy]anilino}pyrimido[5,4-d]pyrimidin-2-yl)piperidin-4-yl]prop-2-enamide) Pyrimidopyrimidine Benzimidazole, piperidine, acrylamide Tyrosine kinase inhibitor (antineoplastic)

Key Observations:

Nicotinonitrile Derivatives: The target compound and the pyrazole-naphthalene nicotinonitrile derivative () share a common nicotinonitrile core but differ in substituents. In contrast, the target compound’s triazole-carbonyl-piperidine chain could improve solubility or target specificity due to hydrogen-bonding capabilities of the triazole and carbonyl groups.

Kinase Inhibitors: Zongertinib, a tyrosine kinase inhibitor with a pyrimidopyrimidine core, incorporates a benzimidazole group and a piperidine-linked acrylamide. While structurally distinct from the target compound, both molecules utilize piperidine as a spacer and methyl-substituted heterocycles (triazole vs. benzimidazole). The acrylamide in zongertinib is a reactive warhead common in covalent kinase inhibitors, whereas the target compound’s nitrile group may act as a non-covalent binding moiety .

Comparative structural analyses (e.g., bond lengths, torsional angles) with analogues would require such data, which are absent in the evidence. However, software like WinGX () could facilitate such comparisons if structural files were available .

生物活性

The compound 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel triazole-containing hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with other similar compounds.

Chemical Structure and Properties

The compound features a triazole ring , a piperidine moiety , and a nicotinonitrile group , which are known for their stability and diverse biological activities. The triazole ring is particularly significant as it serves as a versatile scaffold in drug design.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The triazole ring can modulate enzyme activity or alter receptor signaling pathways, leading to various pharmacological effects. Specifically, triazoles have been shown to exhibit:

  • Anticancer Properties : Inducing apoptosis in cancer cells by affecting mitochondrial function.
  • Antimicrobial Activity : Inhibiting the growth of bacteria and fungi through disruption of cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related triazole compounds have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1HCT1160.43Induction of apoptosis, inhibition of migration
2MDA-MB-2310.10NF-kB inhibition, increased ROS levels
3HT-291.50Cell cycle arrest in G0/G1 phase

The compound's structure suggests it may exhibit similar or enhanced activity compared to these derivatives due to the combined effects of the piperidine and triazole functionalities.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines including HCT116 and MDA-MB-231. The results indicated that modifications to the triazole structure significantly influenced potency and selectivity towards cancer cells compared to normal cells .
  • Mechanistic Insights :
    • Research on related compounds revealed that triazoles could inhibit critical signaling pathways involved in cell proliferation and survival. For example, one derivative was shown to decrease the expression of mesenchymal markers while increasing epithelial markers in treated cancer cells, suggesting a shift towards less aggressive phenotypes .

Comparative Analysis

When compared to similar compounds lacking the triazole or piperidine moieties, 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may offer enhanced biological activity due to its unique combination of structural features.

Compound TypeBiological ActivityNotes
Triazole-only compoundsModerate anticancer activityLimited selectivity
Piperidine derivativesVariable efficacyOften requires further modification
Triazole-piperidine hybridsEnhanced potencySynergistic effects observed

常见问题

Q. What are common synthetic routes for synthesizing 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Synthesize the 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride by reacting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride.
  • Step 2 : Couple the triazole-carbonyl chloride to piperidin-4-ol under basic conditions (e.g., DCM with triethylamine) to form 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ol .
  • Step 3 : Perform an etherification reaction between the piperidine intermediate and 2-chloronicotinonitrile using a base like K₂CO₃ in DMF at 80–100°C .
  • Key Conditions : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient).

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Structural Confirmation :
  • 1H/13C NMR : Confirm the presence of the triazole carbonyl (δ ~165 ppm in 13C NMR), piperidine protons (δ 1.5–3.5 ppm), and nitrile group (no proton signal) .
  • HRMS : Validate molecular ion peak (e.g., [M+H]+) with <5 ppm mass error.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Store in a desiccator at 4°C to prevent hydrolysis of the nitrile group.
  • Disposal : Neutralize waste with a 10% NaOH solution before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction yields be optimized during the etherification step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), and temperature (80°C vs. 100°C) to identify optimal conditions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Kinetic Monitoring : Use in-situ FTIR to track the disappearance of the piperidin-4-ol starting material (O–H stretch at ~3200 cm⁻¹) .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., DHFR for anticancer activity) with standardized protocols (pH 7.4, 37°C) and positive controls (methotrexate) .
  • Molecular Docking : Perform simulations (AutoDock Vina) to assess binding modes to DHFR, focusing on hydrogen bonds between the triazole carbonyl and Arg70 residue .
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation as a cause of variability .

Q. What strategies can modify the compound’s pharmacokinetic properties without losing bioactivity?

  • Methodological Answer :
  • Structural Analog Synthesis :
  • Replace the nitrile group with a carboxylic acid (via hydrolysis) to improve solubility.
  • Introduce a PEG spacer between the piperidine and triazole to reduce logP .
  • Prodrug Design : Acetylate the piperidine oxygen to enhance membrane permeability, with enzymatic cleavage in target tissues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。